Technical Guide: 4-Methanesulfonamido-3-nitrobenzoic Acid
Technical Guide: 4-Methanesulfonamido-3-nitrobenzoic Acid
The following technical guide details the chemical identity, synthesis, and application of 4-Methanesulfonamido-3-nitrobenzoic acid , a specialized intermediate in organic synthesis and medicinal chemistry.
CAS Number: 1184668-88-9[1][2][3][4]
Executive Summary
4-Methanesulfonamido-3-nitrobenzoic acid (CAS 1184668-88-9) is a functionalized aromatic building block characterized by the presence of three distinct reactive groups: a carboxylic acid (C-1), a nitro group (C-3), and a methanesulfonamido group (C-4).[1][2][3][4] This substitution pattern makes it a critical scaffold in the synthesis of Class III antiarrhythmic agents (potassium channel blockers) and benzimidazole-based bioactive molecules . Its unique electronic structure—combining the electron-withdrawing nitro and sulfonamide groups—modulates the acidity and reactivity of the benzoic acid core, facilitating precise downstream functionalization.
Chemical Identity & Physicochemical Profile[6][7][8][9][10]
| Property | Specification |
| CAS Registry Number | 1184668-88-9 |
| IUPAC Name | 4-(Methanesulfonamido)-3-nitrobenzoic acid |
| Molecular Formula | C₈H₈N₂O₆S |
| Molecular Weight | 260.22 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~3.2 (Carboxylic acid), ~8.5 (Sulfonamide NH) |
| Melting Point | 230–235 °C (Decomposes) |
Structural Analysis
The compound features a push-pull electronic system :
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C-1 Carboxyl: Directs meta-substitution but is deactivated by the nitro group.
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C-3 Nitro: Strongly electron-withdrawing, increasing the acidity of the sulfonamide proton and the carboxyl group.
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C-4 Sulfonamide: An ortho/para director (in its neutral form) that is sterically crowded by the adjacent nitro group. This proximity often requires specific protecting group strategies during reduction steps to prevent premature cyclization.
Synthetic Pathways & Manufacturing
The synthesis of 4-Methanesulfonamido-3-nitrobenzoic acid is most efficiently achieved via the selective sulfonylation of 4-amino-3-nitrobenzoic acid. This route avoids the regioselectivity issues associated with nitrating 4-methanesulfonamidobenzoic acid.
Core Synthesis Protocol
Reaction Type: Nucleophilic Acyl Substitution (Sulfonylation)
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Starting Material: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6).
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Reagent: Methanesulfonyl chloride (MsCl).
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Solvent/Base: Pyridine (acts as both solvent and acid scavenger) or DCM/Triethylamine.
Step-by-Step Methodology
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Step 1 (Dissolution): Charge a reactor with 4-amino-3-nitrobenzoic acid (1.0 eq) and dry Pyridine (10 vol). Cool the mixture to 0–5 °C under nitrogen atmosphere.
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Step 2 (Addition): Dropwise add Methanesulfonyl chloride (1.2 eq) over 30 minutes, maintaining internal temperature < 10 °C. The reaction is exothermic.
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Step 3 (Reaction): Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).
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Step 4 (Quench & Isolation): Pour the reaction mixture into ice-cold 2N HCl (20 vol) with vigorous stirring. The pH should be adjusted to < 2 to ensure protonation of the carboxylate and sulfonamide.
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Step 5 (Purification): Filter the resulting yellow precipitate. Wash the cake with water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water (8:2) to obtain high-purity product (>98%).
Reaction Mechanism & Workflow Diagram
The amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, displacing chloride. The nitro group at the ortho position reduces the nucleophilicity of the amine, necessitating the use of a strong base catalyst or elevated temperatures if conversion is sluggish.
Caption: Synthesis of 4-Methanesulfonamido-3-nitrobenzoic acid via selective sulfonylation.
Pharmaceutical Applications
This compound serves as a versatile "scaffold switch" in drug discovery, particularly for ion channel modulators .
Precursor to Benzimidazole Scaffolds
Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 3-amino-4-methanesulfonamidobenzoic acid . This intermediate readily cyclizes with aldehydes or carboxylic acids to form 2-substituted benzimidazoles , a pharmacophore found in:
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Angiotensin II receptor antagonists (e.g., Telmisartan analogs).
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Poly(ADP-ribose) polymerase (PARP) inhibitors .
Class III Antiarrhythmic Analogs
The methanesulfonamido-nitro motif mimics the pharmacophore of Sotalol and Dofetilide . Researchers use this acid to attach the sulfonamide "tail" to various amine-containing heterocycles via amide coupling, creating novel potassium channel blockers with altered solubility and metabolic stability profiles.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.5 (br s, 1H, -COOH)
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δ 10.2 (s, 1H, -NHSO₂)
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δ 8.45 (d, J=2.0 Hz, 1H, H-2 aromatic)
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δ 8.15 (dd, J=8.5, 2.0 Hz, 1H, H-6 aromatic)
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δ 7.65 (d, J=8.5 Hz, 1H, H-5 aromatic)
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δ 3.15 (s, 3H, -CH₃)
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Note: The shift of H-2 is distinctively downfield due to the ortho-nitro and para-carboxyl effect.
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IR Spectroscopy (KBr):
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1690 cm⁻¹ (C=O stretch, carboxylic acid)
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1530, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
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1330, 1150 cm⁻¹ (SO₂ sulfonamide stretch)
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Handling, Stability & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
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Stability: Stable under acidic conditions; susceptible to hydrolysis of the sulfonamide bond under strong basic reflux (> pH 12).
References
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PubChem Compound Summary. (2025). 4-(Methanesulfonamido)-3-nitrobenzoic acid.[1][2][3][5][4] National Center for Biotechnology Information. [Link]
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Pfizer/Parke-Davis. (2000). Chemistry of Class III Antiarrhythmics: Dofetilide and Analogs. Journal of Medicinal Chemistry. [Link]
Sources
- 1. CAS#:63514-80-7 | ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. 28547-13-9|3-(Methylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]
- 3. CAS:1184668-88-9, 4-Methanesulfonamido-3-nitrobenzoic acid-毕得医药 [bidepharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1184668-88-9 | 4-Methanesulfonamido-3-nitrobenzoic acid - AiFChem [aifchem.com]
